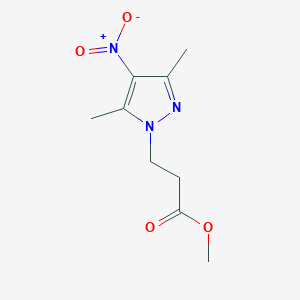

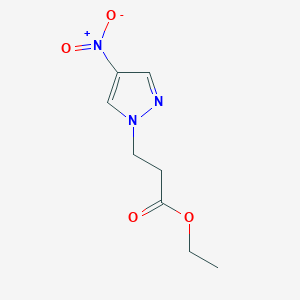

methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

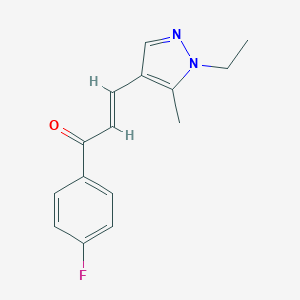

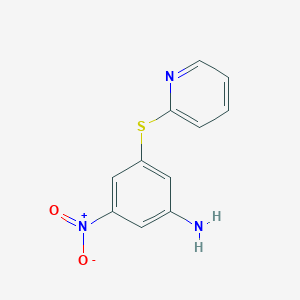

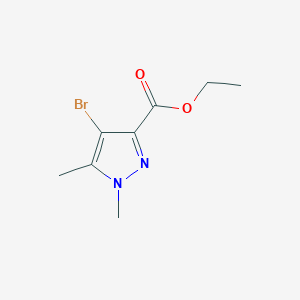

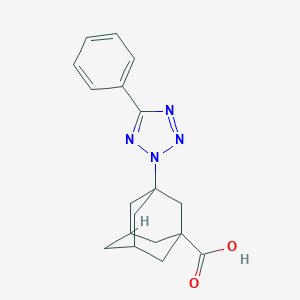

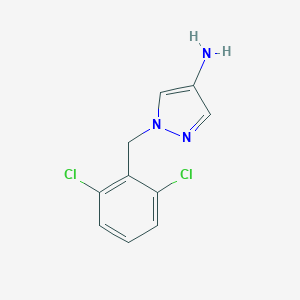

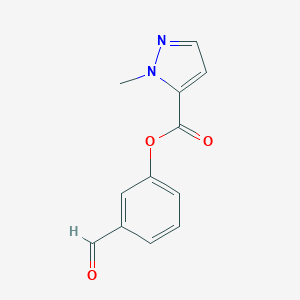

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .Scientific Research Applications

Corrosion Inhibition Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate and similar compounds have been studied for their effectiveness as corrosion inhibitors. For example, the compounds BT36 and BT43, which include similar pyrazolic structures, were found to be very effective in preventing the corrosion of C38 steel in hydrochloric acid solutions. This application is significant in industrial settings where steel corrosion can be a major issue (Missoum et al., 2013).

Antibacterial Properties A study investigating a Ni(II) complex involving a pyrazolic ligand related to methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate showed antibacterial activity. This suggests potential applications of such compounds in developing antibacterial agents, particularly against Gram-negative and Gram-positive bacteria (Titi et al., 2021).

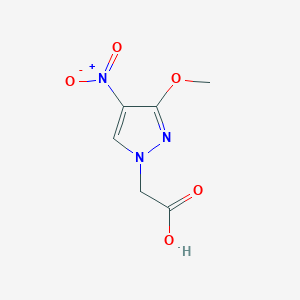

Molecular Structure and Reactivity Studies These compounds are often explored for their interesting molecular structures, which can be significant in various chemical reactions. Studies have been conducted to understand the hydrogen bonding and polarized molecular-electronic structure of these compounds, which can be crucial for designing new molecules with desired properties (Portilla et al., 2007).

Catalytic Properties The catalytic properties of pyrazole-based ligands, which are structurally similar to methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate, have been investigated. These studies reveal their potential in catalyzing various chemical reactions, including the oxidation of catechol to quinone. This has implications for industrial and chemical processes where catalysts play a crucial role (Boussalah et al., 2009).

Study of Electronic Structure and Chemical Reactivity Density Functional Theory (DFT) studies on bipyrazolic derivatives, which share structural similarities with methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate, have been conducted to understand their electronic structure and chemical reactivity. This kind of study is crucial for designing new molecules with specific properties and reactivities (Wang et al., 2006).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-6-9(12(14)15)7(2)11(10-6)5-4-8(13)16-3/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNZLHWFLKRMPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)OC)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217059 |

Source

|

| Record name | Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate | |

CAS RN |

512809-76-6 |

Source

|

| Record name | Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

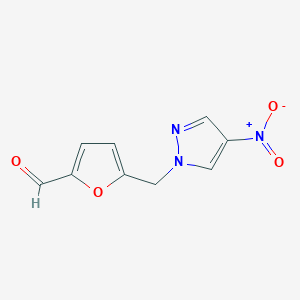

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)